2-methoxy-5-methyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex. It’s not fully understood, but it’s believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells.Scientific Research Applications
Photodynamic Therapy
- Photosensitizer for Cancer Treatment : A study describes the use of a zinc phthalocyanine derivative, structurally related to the compound , as a photosensitizer in photodynamic therapy for cancer treatment. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it useful for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis
- Selective Catalyst in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes, which may include similar structural motifs, have been used as selective catalysts for the homogeneous peroxidative oxidation of alcohols. This catalytic process is efficient under solvent- and additive-free conditions, with potential applications in organic synthesis and industrial processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Pharmacology
- Endothelin Receptor Antagonists : Compounds structurally related to the query compound have been evaluated as endothelin receptor antagonists. For instance, a study discusses the use of bosentan and PD155080 in preventing subarachnoid hemorrhage-induced cerebral vasospasm. These antagonists inhibit endothelin-1 constriction of blood vessels, suggesting potential therapeutic applications in cardiovascular and cerebrovascular disorders (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
Neuropharmacology
- 5-HT6 Receptor Antagonist : SB-399885, a compound with a similar structural framework, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. This makes it a potential candidate for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been found to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation.
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-7-8-16(29-3)17(13-14)30(27,28)22-12-11-21-18-9-10-20(26-25-18)24-19-6-4-5-15(2)23-19/h4-10,13,22H,11-12H2,1-3H3,(H,21,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUNWUHKVVAXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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